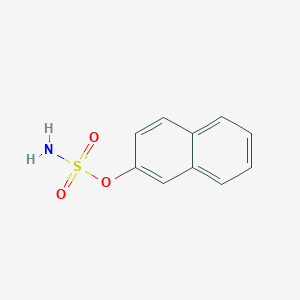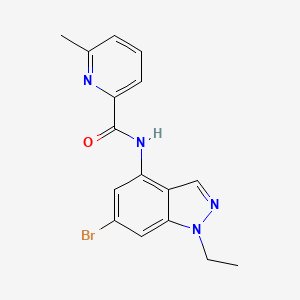
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an ethyl group at the 1st position, and a carboxamide group attached to a 6-methylpyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 1-ethylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 6-methylpyridine-2-carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using ammonia or an amine derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
作用机制
The mechanism of action of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
相似化合物的比较
Similar Compounds
N-(6-chloro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(6-fluoro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a fluorine atom
属性
分子式 |
C16H15BrN4O |
|---|---|
分子量 |
359.22 g/mol |
IUPAC 名称 |
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-3-21-15-8-11(17)7-14(12(15)9-18-21)20-16(22)13-6-4-5-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,22) |
InChI 键 |
ZOKRJWCPPGUPEC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC(=CC(=C2C=N1)NC(=O)C3=CC=CC(=N3)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
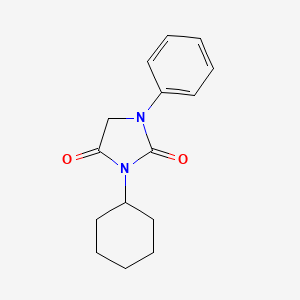

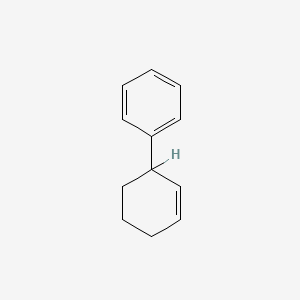

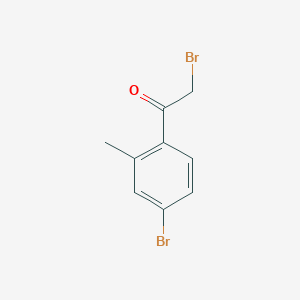
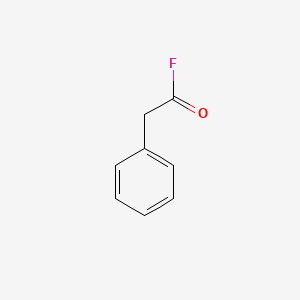
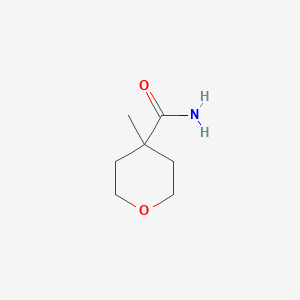
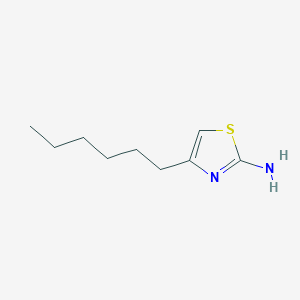
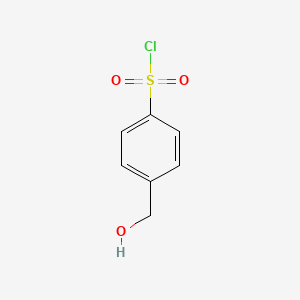
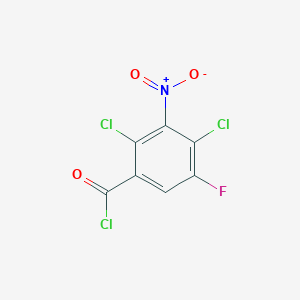
![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)
![O-[3-(1piperidyl)propyl]-hydroxylamine](/img/structure/B8703262.png)
![8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline](/img/structure/B8703270.png)
